3-(2,2,2-Trifluoroacetyl)chromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
160856-31-5 |
|---|---|
Molecular Formula |
C11H5F3O3 |
Molecular Weight |
242.15 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroacetyl)chromen-4-one |
InChI |
InChI=1S/C11H5F3O3/c12-11(13,14)10(16)7-5-17-8-4-2-1-3-6(8)9(7)15/h1-5H |
InChI Key |
FMMYGFOKXUYLED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,2,2 Trifluoroacetyl Chromen 4 One and Its Derivatives
Established Synthetic Routes to 3-(2,2,2-Trifluoroacetyl)chromen-4-one
Traditional syntheses of 3-acylchromones, including the title compound, typically rely on robust, multi-step procedures that functionalize a pre-formed chromen-4-one core or construct the ring system from acyclic precursors bearing the required functionalities.
Multi-Step Synthesis Strategies for Chromen-4-one Core Functionalization
Multi-step strategies are foundational in the synthesis of complex chromones. These methods often involve the initial construction of a 1,3-diketone intermediate, which then undergoes cyclization to form the final heterocyclic system. Two classical name reactions are central to this approach: the Baker-Venkataraman rearrangement and the Claisen condensation.
The Baker-Venkataraman rearrangement is a key method for synthesizing the 1,3-diketone precursor required for chromone (B188151) formation. wikipedia.orgjk-sci.com The general process begins with the acylation of an o-hydroxyacetophenone. To obtain the desired 3-trifluoroacetyl functionality, the phenolic hydroxyl group is first acylated with a suitable reagent, followed by treatment with a base (such as potassium hydroxide (B78521) or sodium hydride) to induce the rearrangement. jk-sci.comorganic-chemistry.org This intramolecular acyl transfer results in the formation of an o-hydroxyphenyl-β-diketone. The final step is an acid-catalyzed cyclodehydration, which yields the 3-acylchromone. wikipedia.orgchemistry-reaction.com
The Claisen condensation offers an alternative route to the crucial 1,3-diketone intermediate. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an o-hydroxyacetophenone with an ester in the presence of a strong base. wikipedia.orgnih.gov For the synthesis of this compound, o-hydroxyacetophenone would be reacted with an ethyl trifluoroacetate (B77799). The strong base deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl of the trifluoroacetate ester. masterorganicchemistry.comlibretexts.org The resulting 1,3-diketone intermediate is then cyclized under acidic conditions to afford the target chromone. nih.gov
| Method | Starting Materials | Key Intermediate | Final Step |
| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone, Acylating Agent | o-Hydroxyphenyl-β-diketone | Acid-catalyzed cyclodehydration |
| Claisen Condensation | o-Hydroxyacetophenone, Ester (e.g., ethyl trifluoroacetate) | o-Hydroxyphenyl-β-diketone | Acid-catalyzed cyclodehydration |
Direct Trifluoroacetylation Approaches
Directly introducing a trifluoroacetyl group onto the C3 position of a pre-existing chromen-4-one ring is a more direct, though often challenging, strategy. The reactivity of the chromone nucleus is key to the success of such an approach. The C2-C3 double bond in the chromone ring is susceptible to nucleophilic attack, which can be exploited for functionalization. researchgate.net
One potential pathway involves the reaction of a 3-unsubstituted chromone with a powerful trifluoroacetylating agent. Another approach involves the synthesis of the chromone ring in a manner that directly incorporates the trifluoroacetyl group. For instance, a tandem C-H bond trifluoromethylation and chromone annulation of o-hydroxyphenyl enaminones has been developed for the synthesis of 3-trifluoromethyl chromones, which are structurally related to the target compound. rsc.org This method proceeds without a transition metal catalyst, using K₂S₂O₈ as a promoter. rsc.org While not a direct trifluoroacetylation of a chromone, it represents a direct method for installing a trifluoro-functionalized group at the 3-position during the ring-forming process.
Furthermore, the synthesis of 2-(trifluoroacetyl)chromones has been reported, indicating that trifluoroacetylation of the chromone system is feasible, although the regioselectivity for the C3 position must be controlled. researchgate.net The reactivity of existing 3-(trifluoroacetyl)chromones with various nucleophiles has been studied, highlighting the electrophilic nature of the C2, C4, and trifluoroacetyl carbonyl carbons, which makes these compounds valuable synthetic intermediates. researchgate.net
Modern and Sustainable Synthesis of this compound
Contemporary synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methods. This includes the use of catalysts, adherence to green chemistry principles, and the application of advanced technologies like flow chemistry.
Catalytic and Organocatalytic Methods
Catalytic methods offer significant advantages by reducing reaction times, lowering energy consumption, and often improving selectivity. For the synthesis of 3-acylchromones, various catalytic systems have been explored. An efficient method involves the dehydrative coupling of ortho-hydroxyaryl enaminones with carboxylic acids, mediated by FeCl₃-nanocellulose. researchgate.net This process utilizes an inexpensive and readily available catalyst and acylating agent. researchgate.net
Palladium-catalyzed cyclocarbonylation reactions of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure also provide a route to chromone derivatives. organic-chemistry.org By selecting an appropriate alkyne, this method could be adapted for the synthesis of 3-functionalized chromones.
Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field in asymmetric synthesis. nih.govnih.gov While specific organocatalytic methods for this compound are not widely reported, the principles can be applied. For example, organocatalysts could be employed to facilitate the initial Michael or aldol-type reactions that set up the precursors for chromone ring formation, potentially controlling stereochemistry in chiral derivatives.
Green Chemistry Principles in the Production of this compound
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. researchgate.netnih.gov The application of these principles to the synthesis of this compound can be seen in several modern synthetic strategies.
The use of benign solvents, such as water or ethanol, or performing reactions under solvent-free conditions, is a key principle. sciforum.net The FeCl₃-nanocellulose mediated synthesis of 3-acylchromones operates under mild, solvent-free conditions, aligning with green chemistry ideals. researchgate.net Similarly, some palladium-catalyzed carbonylative Sonogashira coupling reactions for flavone (B191248) synthesis have been successfully carried out in water. organic-chemistry.org
Atom economy is another central concept, aiming to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, by their nature, improve atom economy by reducing the need for stoichiometric reagents. ethz.ch The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, also enhances efficiency and reduces waste. organic-chemistry.org
| Green Chemistry Principle | Application in Chromone Synthesis |
| Use of Benign Solvents | Reactions in water or solvent-free conditions. researchgate.netorganic-chemistry.org |
| Catalysis | Use of recyclable catalysts like FeCl₃-nanocellulose or palladium complexes to improve efficiency. researchgate.netorganic-chemistry.org |
| Atom Economy | One-pot and tandem reactions that minimize byproducts. organic-chemistry.org |
| Energy Efficiency | Microwave-assisted synthesis or reactions at ambient temperature. |
Flow Chemistry and Continuous Synthesis Paradigms
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. While the synthesis of this compound via flow chemistry has not been specifically detailed in the literature, the technology is well-suited for many of the required transformations.
For instance, the handling of potentially hazardous reagents or intermediates can be managed more safely in the small, controlled environment of a flow reactor. Reactions that require high temperatures or pressures can also be performed with greater control. The multi-step syntheses, such as the Claisen condensation followed by cyclization, could be telescoped into a continuous flow process, where the output of one reactor is fed directly into the next, eliminating the need for isolation and purification of intermediates. This approach can significantly reduce production time and waste, representing a more sustainable and efficient paradigm for the manufacturing of fine chemicals like this compound.
Chemo- and Regioselective Synthesis of this compound Analogues
The synthesis of analogues of this compound often requires precise control over chemo- and regioselectivity, particularly when introducing substituents onto the chromone core or modifying the trifluoroacetyl side chain. While specific literature on the chemo- and regioselective synthesis of direct analogues is specialized, the principles can be extrapolated from the broader chemistry of chromones and related β-dicarbonyl compounds.
One key aspect of regioselectivity arises in the initial synthesis of the chromone scaffold itself, especially when using substituted 2'-hydroxyacetophenones. The substitution pattern on the aromatic ring can influence the cyclization step, although for the formation of the chromen-4-one core, this is generally straightforward.
More pertinent is the chemo- and regioselectivity of reactions involving the fully formed this compound. The molecule possesses multiple electrophilic sites: the C2 and C4 positions of the pyrone ring, and the carbonyl carbon of the trifluoroacetyl group. The reactivity of these sites can be modulated by the choice of nucleophile and reaction conditions.
For instance, in reactions with binucleophiles, the initial attack can occur at either the C2 or the C4 position. Softer nucleophiles tend to favor Michael-type addition at the C2 position, leading to ring opening of the pyrone. Harder nucleophiles may attack the C4 carbonyl, though this is less common for chromones. The highly electrophilic carbonyl of the trifluoroacetyl group also presents a target for nucleophilic attack.
A novel and efficient cascade Biginelli-like reaction has been developed for the chemo- and regioselective synthesis of new dihydropyrimidinones, 1,3-thiazines, and chromones by varying the functional groups in the reactants. nih.gov This highlights the potential for developing selective syntheses of complex chromone analogues.
Furthermore, rhodium(III)-catalyzed annulation reactions provide a mild and efficient route for the regioselective synthesis of multisubstituted isoquinolones and pyridones, showcasing advanced catalytic methods that could be adapted for the synthesis of complex chromone derivatives. rsc.org
The following table summarizes the key reactive sites and the typical selectivity observed in reactions of 3-acylchromones, which provides a predictive framework for the synthesis of analogues of this compound.
| Reactive Site | Nucleophile Type | Predominant Reaction | Product Type |
| C2-Position | Soft Nucleophiles (e.g., amines, thiols) | Michael Addition | Ring-opened intermediates |
| C4-Position | Hard Nucleophiles (less common) | Carbonyl Addition | Chroman-4-ol derivatives |
| Trifluoroacetyl C=O | Various Nucleophiles | Carbonyl Addition | Hemiacetal/Aminal adducts |
Synthetic Transformations Yielding Complex Scaffolds from this compound
The trifluoroacetyl group at the 3-position of the chromen-4-one scaffold activates the pyrone ring, making this compound a valuable precursor for the synthesis of a wide range of more complex heterocyclic systems. The inherent reactivity of this compound allows for a variety of transformations, primarily through reactions with binucleophiles that lead to the construction of new fused or appended rings.
The presence of three electrophilic centers—the C2 and C4 positions of the chromone ring and the carbonyl carbon of the trifluoroacetyl group—underpins its synthetic utility. Reactions with binucleophiles typically initiate with a nucleophilic attack at the C2 position, followed by the opening of the pyrone ring. The resulting intermediate can then undergo intramolecular cyclization to form new heterocyclic structures.
Synthesis of Pyrazole (B372694) Derivatives:
The reaction of 3-acylchromones with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazoles. nih.govresearchgate.net For this compound, treatment with hydrazine hydrate (B1144303) leads to the formation of 3(5)-(2-hydroxyphenyl)-4-trifluoroacetyl-pyrazole. The reaction proceeds through the initial attack of hydrazine at the C2 position, followed by ring opening and subsequent cyclization involving the enolized trifluoroacetyl group and the second nitrogen atom of the hydrazine.
| Reactant | Reagent | Product | Reference |
| 3-Acylchromones | Hydrazine Hydrate | 3(5)-(2-Hydroxyaryl)pyrazoles | nih.gov |
Synthesis of Isoxazole (B147169) Derivatives:
Similarly, the reaction with hydroxylamine (B1172632) hydrochloride can yield isoxazole derivatives. The reaction of 3-(polyfluoroacyl)chromones with hydroxylamine can proceed via different pathways depending on the reaction conditions. researchgate.net Treatment with hydroxylamine free base can lead to chromeno[3,4-d]isoxazol-4-ols through a 1,4-addition and subsequent cyclization. researchgate.net Alternatively, oximation at the trifluoroacetyl carbonyl followed by cyclization can produce 3-(trifluoromethyl)-4-(salicyloyl)isoxazoles. researchgate.net The chemoselectivity of the reaction of CF3-ynones with sodium azide (B81097) can be switched between triazoles and isoxazoles by using acid catalysis, a principle that may be applicable to the transformations of this compound. mdpi.com
| Reactant | Reagent | Product | Reference |
| 3-(Polyfluoroacyl)chromones | Hydroxylamine Hydrochloride | Chromeno[3,4-d]isoxazoles or 3-RFC(NOH)-chromones | researchgate.net |
Synthesis of Pyrimidine (B1678525) Derivatives:
The construction of pyrimidine rings from 3-acylchromones has also been reported. For instance, the reaction of 3-cyano-2-(trifluoromethyl)chromones with acetamidine (B91507) hydrochloride under weakly acidic conditions affords pyrimidin-5-one derivatives. researchgate.net While this starts from a different derivative, it demonstrates the potential of the chromone scaffold to act as a precursor for pyrimidines. The synthesis of chromenopyrimidine derivatives can be achieved through the reaction of an intermediate imine with ammonia (B1221849) derivatives. nih.govresearchgate.net
| Reactant | Reagent | Product | Reference |
| 3-Cyano-2-(trifluoromethyl)chromones | Acetamidine Hydrochloride | Pyrimidin-5-ones | researchgate.net |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 3 2,2,2 Trifluoroacetyl Chromen 4 One Reactivity
High-Resolution NMR Spectroscopy for Dynamic Structural Analysis and Conformational Studies of 3-(2,2,2-Trifluoroacetyl)chromen-4-one
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. A multi-nuclear approach, including ¹H, ¹³C, and ¹⁹F NMR, provides a detailed picture of the molecule's electronic environment and conformational preferences.
The ¹H and ¹³C NMR spectra reveal characteristic signals for the chromone (B188151) backbone. mdpi.com However, the trifluoroacetyl moiety introduces significant complexity. This β-dicarbonyl system can exist in equilibrium between the diketo form and two possible enol tautomers, as well as a hydrated gem-diol form in the presence of water. researchgate.net Each of these forms presents a unique set of NMR signals.
¹⁹F NMR is particularly sensitive to the local chemical environment of the trifluoroacetyl group. The ¹⁹F chemical shift can vary significantly depending on factors like solvent polarity, concentration, and tautomeric form. researchgate.netsemanticscholar.org For instance, the keto-enol equilibrium, which is influenced by the solvent, can be directly monitored by observing the distinct ¹⁹F resonances for each species. researchgate.net In many cases, the enol form is preferred due to the formation of a stable intramolecular hydrogen bond.
Dynamic NMR (DNMR) studies can be employed to investigate the kinetics of tautomeric interconversion or restricted rotation around the C3-C(O)CF₃ bond. researchgate.net By analyzing spectral changes at various temperatures, it is possible to determine the energy barriers for these dynamic processes. Furthermore, two-dimensional NMR techniques such as HSQC, HMBC, and NOESY are crucial for unambiguous assignment of all proton and carbon signals and for probing spatial proximities to determine the molecule's preferred conformation in solution. ipb.pt
Table 1: Representative NMR Data for this compound and its Potential Tautomers/Hydrates
| Nucleus | Tautomer/Form | Expected Chemical Shift (δ, ppm) | Key Observations |
| ¹H | Diketo | ~8.5 (H-2), 7.5-8.2 (Aromatic H) | H-2 appears as a sharp singlet. |
| Enol | ~14-16 (Enolic OH), 7.5-8.2 (Aromatic H) | H-2 signal is absent. A broad, downfield signal for the enolic proton appears. | |
| ¹³C | Diketo | ~190 (C=O, acetyl), ~175 (C-4), ~160 (C-2) | Two distinct carbonyl signals are observed in the downfield region. core.ac.uk |
| Enol | ~175-180 (C-4 & C=O, enol), ~165 (C-2) | Chemical shifts of carbonyls are averaged or shifted due to conjugation. | |
| ¹⁹F | Diketo | -76 to -78 | Typical range for trifluoromethyl ketones. researchgate.net |
| Enol | -75 to -77 | Deshielded compared to the diketo form due to conjugation. researchgate.net | |
| Gem-diol | ~-82 | Shielded significantly compared to the keto or enol forms. |
Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Investigating Reaction Pathways and Intermediates of this compound
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating the structures of its reaction products and transient intermediates. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming chemical structures.
The fragmentation pathways of this compound can be investigated using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS). In MS/MS analysis, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides detailed structural information and helps to map reaction mechanisms.
Common fragmentation patterns for this molecule are expected to involve cleavages alpha to the carbonyl groups (α-cleavage), a characteristic fragmentation for ketones. libretexts.orgyoutube.com This could lead to the loss of the •CF₃ radical or a neutral CO molecule. Another prominent fragmentation pathway involves the characteristic retro-Diels-Alder (RDA) reaction of the chromone ring, which helps to confirm the core structure. nih.gov The study of reaction mixtures by MS allows for the detection of intermediates, such as adducts formed by nucleophilic attack, which can be identified by their specific molecular weights and fragmentation patterns. researchgate.netresearchgate.net
Table 2: Plausible Mass Spectrometry Fragments of this compound
| m/z (Nominal) | Proposed Formula | Proposed Structure/Origin |
| 242 | C₁₁H₅F₃O₃ | Molecular Ion [M]⁺• |
| 214 | C₁₀H₅F₃O₂ | Loss of CO from the C-4 position |
| 173 | C₁₁H₅O₃ | Loss of •CF₃ radical |
| 145 | C₁₀H₅O₂ | Loss of •CF₃ and CO |
| 121 | C₈H₅O | Product of Retro-Diels-Alder (RDA) fragmentation of the chromone ring |
| 97 | C₂F₃O | Trifluoroacetyl cation [CF₃CO]⁺ |
| 69 | CF₃ | Trifluoromethyl cation [CF₃]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Monitoring Functional Group Transformations within this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable insights into the functional groups present in this compound and is highly effective for monitoring its chemical transformations in real-time.
The FT-IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups. The C4-ketone stretching vibration is expected in the range of 1650-1680 cm⁻¹, typical for α,β-unsaturated ketones. The carbonyl of the trifluoroacetyl group is anticipated at a higher frequency, likely above 1700 cm⁻¹, due to the strong electron-withdrawing effect of the adjacent CF₃ group. The spectrum also displays characteristic bands for the aromatic C=C stretching, the C-O-C ether linkage of the pyran ring, and strong C-F stretching vibrations. ias.ac.in
These techniques are particularly useful for monitoring reactions. For example, in reactions with nucleophiles like water or amines, the formation of a gem-diol or an enamine adduct can be followed by observing the disappearance of the trifluoroacetyl C=O band and the appearance of a broad O-H stretching band (for the diol) or N-H stretching and C=C stretching bands (for the enamine). researchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1710-1730 | C=O (acetyl) | Stretching |
| ~1650-1680 | C=O (C-4 of chromone) | Stretching |
| ~1600-1630 | C=C (aromatic and pyrone) | Stretching |
| ~1250-1350 | C-O-C (ether) | Asymmetric Stretching |
| ~1150-1250 | C-F (of CF₃) | Symmetric & Asymmetric Stretching researchgate.net |
X-ray Diffraction Studies on Crystalline Forms of this compound and its Co-crystals
X-ray diffraction (XRD) provides the most definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. anton-paar.com Single-crystal X-ray diffraction (SCXRD) analysis can yield precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and conformation. scielo.org.mx This data is critical for understanding steric effects and the planarity of the chromone ring system, which can be distorted by bulky substituents. nih.gov
XRD is also essential for studying polymorphism, where the compound can crystallize in different solid-state forms with distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and differentiate between these polymorphs. rsc.org
Furthermore, the presence of two carbonyl groups makes this compound an excellent candidate for forming co-crystals. mdpi.com Co-crystals are multi-component crystalline solids formed between the target molecule and a co-former, connected by non-covalent interactions, most commonly hydrogen bonds. mdpi.com By selecting appropriate co-formers (e.g., carboxylic acids, amides), it is possible to create novel solid forms with modified physicochemical properties. SCXRD is indispensable for characterizing the crystal structure of these co-crystals and understanding the specific intermolecular interactions (supramolecular synthons) that govern their formation.
Table 4: Hypothetical Crystallographic Data for a Single Crystal of this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 10.3 |
| β (°) | 95.5 |
| Volume (ų) | 1055 |
| Z (molecules/unit cell) | 4 |
Advanced Chromatographic Methods (e.g., Chiral HPLC, GC-MS) for Purity Analysis and Reaction Monitoring of this compound Derivatives
Advanced chromatographic techniques are vital for the separation, purification, and analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the workhorse method for assessing purity and monitoring the progress of reactions by separating starting materials, intermediates, and products over time. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of the compound or its more volatile derivatives. The coupling of GC with MS provides both retention time data for quantification and mass spectra for the structural identification of each separated component. researchgate.net
While this compound itself is achiral, many of its reactions can lead to the formation of chiral products. For example, nucleophilic addition to either of the carbonyl groups can generate a new stereocenter. In such cases, Chiral HPLC is an essential technique for separating the resulting enantiomers. nih.govphenomenex.com This is typically achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose or amylose). hplc.eu The ability to separate and quantify enantiomers is critical for understanding the stereoselectivity of reactions and for the analysis of stereoisomeric products.
Table 5: Application of Chromatographic Methods in the Analysis of this compound
| Technique | Application | Typical Stationary Phase | Typical Mobile Phase |
| RP-HPLC | Purity analysis, Reaction monitoring | C18 silica (B1680970) | Acetonitrile/Water or Methanol/Water gradients |
| GC-MS | Purity analysis of volatile derivatives | Phenyl-methylpolysiloxane | Helium (carrier gas) |
| Chiral HPLC | Separation of enantiomeric derivatives | Polysaccharide-based (e.g., Chiralpak® IA) | Hexane/Isopropanol or other non-polar/polar mixtures |
Theoretical and Computational Chemistry Studies of 3 2,2,2 Trifluoroacetyl Chromen 4 One
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity Descriptors of 3-(2,2,2-Trifluoroacetyl)chromen-4-one
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules. For this compound, DFT calculations can provide optimized molecular geometry, detailing bond lengths and angles. These calculations often reveal a nearly planar chromone (B188151) ring system.
From the optimized structure, various electronic properties and global reactivity descriptors can be calculated. These descriptors help in predicting the molecule's reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov The distribution of HOMO and LUMO densities indicates the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. In this compound, the HOMO is typically localized over the chromone ring, while the LUMO is often centered on the trifluoroacetyl group, highlighting its electrophilic nature.
Other important reactivity descriptors that can be derived from the HOMO and LUMO energies include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygens and the fluorine atoms, indicating their susceptibility to electrophilic attack, while positive potential would be expected around the hydrogen atoms. nih.gov
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.4 eV | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | 4.8 eV | Measures the ability to attract electrons. |
| Chemical Hardness (η) | 2.7 eV | Represents resistance to deformation of the electron cloud. |
| Electrophilicity Index (ω) | 4.27 eV | Quantifies the electrophilic nature of the molecule. |
Molecular Dynamics Simulations for Understanding Conformational Space and Solvent Interactions of this compound
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing detailed information about conformational changes and intermolecular interactions. fraserlab.com For this compound, MD simulations can be employed to explore its conformational landscape and to understand its interactions with different solvents.
The primary focus of a conformational analysis for this molecule would be the rotation around the C-C bond connecting the trifluoroacetyl group to the chromone ring. While the chromone core is largely rigid, the trifluoroacetyl group can rotate, leading to different conformers. MD simulations can track the dihedral angle of this bond over time, revealing the most stable conformations and the energy barriers between them. lumenlearning.com This is crucial for understanding how the molecule's shape influences its reactivity and biological activity.
Furthermore, MD simulations are invaluable for studying solvent effects. By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent), one can analyze the solvation shell around the molecule. This includes calculating the radial distribution functions for different solvent atoms around specific sites on the solute, which reveals the strength and nature of solute-solvent interactions. For instance, one could investigate the hydrogen bonding between the carbonyl oxygens and protic solvents. The simulations can also provide insights into how the solvent influences the conformational preferences of the trifluoroacetyl group. nih.gov
Key parameters that can be extracted from MD simulations include:
Root Mean Square Deviation (RMSD) to assess the stability of the simulation.
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.
Solvent Accessible Surface Area (SASA) to understand the exposure of different parts of the molecule to the solvent. mdpi.com
Radius of Gyration (Rg) to monitor the compactness of the molecule's conformation. mdpi.com
| Simulation Parameter | Typical Information Gained |
|---|---|
| Dihedral Angle Analysis (C(ring)-C(carbonyl)-C-F) | Identifies preferred rotational conformations of the trifluoroacetyl group and energy barriers to rotation. |
| Radial Distribution Functions (g(r)) | Characterizes the structure of the solvent around specific atoms (e.g., carbonyl oxygen, fluorine atoms). |
| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the molecule and protic solvents. |
| Solvent Accessible Surface Area (SASA) | Measures the exposure of hydrophobic and hydrophilic regions to the solvent. |
Computational Prediction of Spectroscopic Signatures for this compound and its Adducts
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and for characterizing new compounds and their reaction products.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. semanticscholar.org This is particularly useful for assigning specific signals to the correct nuclei in the molecule.
IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated spectrum can be used to assign the vibrational modes of the experimental spectrum, such as the characteristic stretching frequencies of the C=O groups (from the chromone and the trifluoroacetyl moiety) and the C-F bonds. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the excitation energies and oscillator strengths of the lowest electronic transitions, TD-DFT can predict the λmax values that would be observed in a UV-Vis spectrum. This can provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions (e.g., n→π* or π→π* transitions). dntb.gov.ua
These predictive capabilities are also highly valuable for studying the adducts of this compound. For example, if the molecule reacts with a nucleophile, the spectroscopic signatures of the resulting product can be computationally predicted to aid in its experimental identification.
| Spectroscopic Technique | Computational Method | Predicted Properties (Illustrative) |
|---|---|---|
| ¹H and ¹³C NMR | DFT (GIAO) | Chemical shifts (δ) for each unique proton and carbon atom. |
| IR/Raman | DFT | Vibrational frequencies (cm⁻¹) for key functional groups (e.g., C=O, C-F). |
| UV-Vis | TD-DFT | Maximum absorption wavelengths (λmax) and corresponding electronic transitions. |
Reaction Mechanism Elucidation through Computational Transition State Analysis for Transformations Involving this compound
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states.
For reactions involving this compound, such as its reaction with nucleophiles, transition state analysis can provide a detailed, step-by-step understanding of the reaction pathway. rsc.org The trifluoroacetyl group makes the adjacent carbonyl carbon highly electrophilic, and the C2 and C4 positions of the chromone ring are also potential sites for nucleophilic attack. Computational studies can determine the most favorable reaction pathway by comparing the activation energies for different possible mechanisms.
The process typically involves:
Locating Stationary Points: The geometries of reactants, products, and any intermediates are optimized.
Transition State Searching: Various methods are used to find the transition state structure connecting reactants (or intermediates) and products.
Frequency Analysis: A frequency calculation is performed on the optimized structures. A stable minimum (reactant, product, intermediate) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the desired reactant and product.
Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (ΔE‡), which is the primary determinant of the reaction rate.
For instance, in the reaction with a diamine, computational studies could explore whether the initial attack occurs at the trifluoroacetyl carbonyl, C2, or C4, and could elucidate the subsequent ring-opening and cyclization steps that have been proposed in experimental studies. researchgate.net The formation of a stable hemiketal intermediate, a common feature in the chemistry of trifluoroalkyl ketones, could also be investigated computationally. nih.gov
| Computational Step | Purpose | Key Output |
|---|---|---|
| Geometry Optimization | Find the lowest energy structures of reactants, products, and intermediates. | Optimized 3D coordinates and energies. |
| Transition State Search | Locate the highest energy point along the reaction pathway. | Transition state geometry and energy. |
| Frequency Calculation | Characterize stationary points and calculate zero-point vibrational energies. | Vibrational frequencies (one imaginary frequency for a TS). |
| IRC Calculation | Confirm the reaction path connected by the transition state. | Minimum energy path from reactants to products. |
QSAR and QSPR Methodologies Applied to Structure-Reactivity Relationships of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) methodologies are statistical approaches used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These methods are crucial in drug discovery and materials science for designing new molecules with desired properties.
For a series of derivatives of this compound, where substituents are varied at different positions on the chromone ring, a QSAR study could be performed to understand how these structural modifications affect a particular biological activity (e.g., enzyme inhibition). Similarly, a QSPR study could relate structural changes to a physical property like lipophilicity (logP). researchgate.net
A typical QSAR/QSPR study involves:
Data Set: A series of structurally related compounds with experimentally measured activities or properties.
Molecular Descriptors: A large number of numerical descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields from CoMFA). mdpi.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity/property.
Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a test set of compounds not included in the model training). mdpi.com
For derivatives of this compound, descriptors could include steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and hydrophobic parameters (e.g., logP). In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the molecules are aligned, and their steric and electrostatic fields are calculated and used as descriptors. The resulting models can be visualized as 3D contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease activity. mdpi.com
| QSAR/QSPR Component | Description | Example for Chromone Derivatives |
|---|---|---|
| Dependent Variable | The biological activity or property to be predicted. | IC₅₀ for enzyme inhibition, logP for lipophilicity. |
| Independent Variables (Descriptors) | Calculated numerical representations of molecular structure. | Steric (Molar Refractivity), Electronic (Dipole Moment), Hydrophobic (CLogP), 3D fields (CoMFA/CoMSIA). mdpi.com |
| Statistical Method | Algorithm used to build the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |
| Validation Metrics | Statistical parameters to assess the model's quality and predictivity. | Correlation coefficient (R²), Cross-validated R² (q²), Predictive R² (R²pred). |
Reactivity and Mechanistic Investigations of 3 2,2,2 Trifluoroacetyl Chromen 4 One
Nucleophilic Addition and Substitution Reactions Involving the Trifluoroacetyl Group of 3-(2,2,2-Trifluoroacetyl)chromen-4-one
The presence of three electrophilic centers—C(2), C(4), and the carbonyl carbon of the trifluoroacetyl group—makes this compound highly susceptible to nucleophilic attack. The trifluoroacetyl group, in particular, is a potent electrophile due to the strong electron-withdrawing nature of the trifluoromethyl (CF3) group.
Research into the reactivity of 3-(trifluoroacetyl)chromones with diamines, such as ethylenediamine (B42938) and o-phenylenediamine (B120857), has shown that the reaction pathway is highly dependent on the substituents present on the benzene (B151609) ring of the chromone (B188151) scaffold. researchgate.net The reaction proceeds via a nucleophilic 1,4-addition mechanism, often accompanied by the opening of the pyranone ring. researchgate.net
| Reactant (Substituent) | Diamine | Product Type | Reference |
| 3-(Trifluoroacetyl)chromone (Unsubstituted) | Ethylenediamine | Bis-adduct | researchgate.net |
| 6-Chloro-3-(trifluoroacetyl)chromone | Ethylenediamine | Bis-adduct | researchgate.net |
| 3-(Trifluoroacetyl)chromone (Electron-donating group) | Ethylenediamine | Mono-adduct | researchgate.net |
| 3-(Trifluoroacetyl)chromone | o-Phenylenediamine | Mono- or Bis-adduct | researchgate.net |
These reactions lead to the formation of complex heterocyclic structures, such as 3-[(2-aminoethyl)aminomethylidene]-2-hydroxy-2-(trifluoromethyl)chroman-4-ones (mono-adducts) and N,N′-ethylenebis[3-aminomethylidene-2-hydroxy-2-(trifluoromethyl)chroman-4-ones] (bis-adducts). researchgate.net
Electrophilic Aromatic Substitution and Functionalization of the Chromen-4-one Core
Electrophilic aromatic substitution (SEAr) reactions target the benzene portion (the A-ring) of the chromen-4-one core. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com In this compound, the key directing groups are the ring-fused ether oxygen and the deactivating groups within the pyrone ring.
The ether oxygen at position 1 is an activating group and an ortho, para-director, tending to direct incoming electrophiles to the 5 and 7 positions. Conversely, the carbonyl group at C4 and the trifluoroacetyl group at C3 are strong electron-withdrawing groups. tcu.edu These groups deactivate the aromatic ring towards electrophilic attack, making the reaction conditions for substitutions like nitration or halogenation more forcing than for benzene itself. minia.edu.egyoutube.com Their deactivating influence is transmitted through the pyrone ring, reducing the electron density of the fused benzene ring. The combined effect typically results in electrophilic attack occurring at the positions least deactivated, often C6 and C8. The precise outcome depends on the balance between the activating effect of the ether oxygen and the deactivating effects of the carbonyl-containing moieties.
Cycloaddition Reactions (e.g., Diels-Alder) with this compound
Cycloaddition reactions are powerful tools for forming cyclic compounds. wikipedia.orgscribd.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example used to synthesize six-membered rings. numberanalytics.com The C2-C3 double bond within the chromen-4-one scaffold is part of an α,β-unsaturated ketone system, which allows it to function as a dienophile in Diels-Alder reactions. libretexts.org
The reactivity of this double bond is significantly enhanced by the presence of the strongly electron-withdrawing 3-(2,2,2-trifluoroacetyl) group. This group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with electron-rich dienes (a normal-electron-demand Diels-Alder reaction). While theoretically plausible and expected based on fundamental principles, specific examples of this compound participating in cycloaddition reactions are not extensively documented in the literature.
Metal-Catalyzed Cross-Coupling and Functionalization Reactions of this compound
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium. organic-chemistry.org
For this compound to participate in these reactions, it would generally first need to be functionalized with a suitable leaving group, such as a bromine or iodine atom, on the aromatic ring (e.g., at the 6- or 7-position). A resulting 6-bromo-3-(2,2,2-trifluoroacetyl)chromen-4-one could then undergo a Suzuki coupling with a boronic acid or a Heck coupling with an alkene to introduce new substituents onto the chromone core. mdpi.com
Direct C-H functionalization is an emerging field that aims to form new bonds by activating otherwise inert C-H bonds, bypassing the need for pre-functionalization. eurekalert.orgyale.eduprinceton.edu This approach could potentially be applied to the benzene ring of this compound, although achieving regioselectivity would be a significant challenge due to the multiple available C-H bonds and the complex electronic environment of the scaffold.
Photochemical and Photophysical Reactivity of this compound
The photophysical and photochemical behavior of chromen-4-one derivatives is an area of active research, driven by their potential applications as fluorescent probes and photosensitizers. nih.govresearchgate.netresearchgate.net The chromone scaffold provides a rigid, conjugated system capable of absorbing UV and visible light. researchgate.net The absorption and emission properties are highly sensitive to the nature and position of substituents. researchgate.net
The introduction of a trifluoroacetyl group, a strong electron-acceptor, is expected to significantly influence the photophysical properties. nih.gov In donor-π-acceptor (D-π-A) systems, such groups can lead to strong solvatochromism (a change in color with solvent polarity) and large Stokes shifts (the difference between the absorption and emission maxima). nih.gov Therefore, this compound is predicted to exhibit interesting fluorescence properties.
Upon irradiation with UV light, chromen-4-ones can undergo various photochemical reactions. rsc.orgresearchgate.net These can include [2+2] cycloadditions to form dimeric products or intramolecular rearrangements. The specific pathway taken depends on the solvent, the presence of oxygen, and the electronic nature of the excited state. rsc.org
| Compound Class | Typical λabs (nm) | Typical λem (nm) | Key Features | Reference(s) |
| Hydroxychromones | 340-370 | 530-545 (Tautomer) | Excited State Intramolecular Proton Transfer (ESIPT) | researchgate.net |
| General Coumarins | Varies widely | Varies widely | Sensitive to 3- and 7-position substituents | nih.govresearchgate.net |
| π-Expanded Chromenones | >400 | >500 | Large Stokes shifts, high quantum yields | acs.org |
| Trifluoroacetyl Arenes | 300-420 | 450-730 | Strong solvatochromism, coordination with protic solvents | nih.gov |
Ring-Opening and Rearrangement Processes of the Chromen-4-one Scaffold in this compound
The chromen-4-one scaffold, while generally stable, is susceptible to ring-opening reactions under certain conditions, particularly upon treatment with strong nucleophiles. researchgate.netnih.gov The pyrone ring contains an enone system and an enol ether-like functionality, providing sites for nucleophilic attack. Attack at the C2 position by a nucleophile can trigger the cleavage of the C2-O1 bond, leading to the opening of the heterocyclic ring to form a substituted 2-hydroxyphenone derivative.
This reactivity is observed in the reactions of 3-(trifluoroacetyl)chromones with amines, where the initial 1,4-addition can be followed by ring opening. researchgate.net The stability of the chromen-4-one ring is also pH-dependent, and strong basic or acidic conditions can promote hydrolysis or other rearrangement reactions. The electron-withdrawing nature of the trifluoroacetyl group likely enhances the electrophilicity of the pyrone ring, making it more prone to such ring-opening processes compared to unsubstituted chromones.
Investigation of Reaction Kinetics and Thermodynamics for Transformations Involving this compound
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and elucidating mechanisms. Kinetic studies focus on reaction rates and the factors that influence them, such as concentration, temperature, and catalysts. Thermodynamic studies examine the energy changes that occur during a reaction, determining the position of equilibrium and the relative stability of reactants, intermediates, and products.
Experimental techniques like stopped-flow UV-Vis spectrophotometry can be used to measure the rates of fast reactions involving chromene derivatives. tandfonline.com For instance, the influence of substituents on the reaction of 3-(trifluoroacetyl)chromones with diamines provides qualitative kinetic insight: electron-donating groups slow down the reaction, leading to mono-adducts, while electron-withdrawing groups allow for the faster formation of bis-adducts under the same conditions. researchgate.net
Theoretical investigations, such as Density Functional Theory (DFT) calculations, serve as powerful complementary tools. These computational methods can be used to map potential energy surfaces, calculate the activation energies (related to kinetics), and determine the energies of reactants and products (related to thermodynamics). Such studies can provide a deeper understanding of reaction mechanisms, the stability of intermediates like the Wheland intermediate in electrophilic substitution, and the feasibility of proposed reaction pathways.
Application of 3 2,2,2 Trifluoroacetyl Chromen 4 One As a Synthetic Building Block and Reagent
Role of 3-(2,2,2-Trifluoroacetyl)chromen-4-one in the Synthesis of Diverse Heterocyclic Compounds
The chromone (B188151) scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoroacetyl group at the 3-position enhances its utility as a precursor for diverse heterocyclic systems. The electrophilic nature of the C2 and C4 positions of the chromone ring, coupled with the reactivity of the diketone-like trifluoroacetyl moiety, allows for a variety of cyclization and condensation reactions with binucleophiles.
One of the most prominent applications of 3-(trifluoroacetyl)chromones is in the synthesis of pyrazole (B372694) derivatives. The reaction of 3-(trifluoroacetyl)chromones with hydrazine (B178648) derivatives proceeds via an initial nucleophilic attack at the carbonyl carbon of the trifluoroacetyl group, followed by the opening of the chromone ring and subsequent cyclization to afford 3-(trifluoromethyl)pyrazole-deoxybenzoin hybrids. This synthetic strategy provides a straightforward route to novel and pharmaceutically relevant pyrazole-containing compounds. nih.gov
Similarly, isoxazole (B147169) derivatives can be synthesized from 3-(polyfluoroacyl)chromones by reaction with hydroxylamine (B1172632). This transformation involves a 1,4-addition of hydroxylamine to the chromone system, leading to the formation of annelated isoxazoles. researchgate.net The versatility of this approach allows for the generation of a library of isoxazole-containing chromone derivatives.
Furthermore, the reaction of 3-(polyfluoroacyl)chromones with active methylene (B1212753) compounds in the presence of ammonium (B1175870) acetate (B1210297) has been shown to yield nicotinic acid derivatives. This one-pot, three-component reaction proceeds through the opening of the pyrone ring and subsequent cyclization, demonstrating the utility of these chromone derivatives in constructing complex pyridine-based heterocycles. researchgate.net
The reactivity of 3-(trifluoroacetyl)chromones with diamines, such as ethylenediamine (B42938) and o-phenylenediamine (B120857), has also been explored. researchgate.net Depending on the reaction conditions and the substituents on the chromone ring, these reactions can yield either mono- or bis-adducts, which can serve as precursors for the synthesis of more complex heterocyclic systems, including benzodiazepine-like structures. The reaction with the more basic ethylenediamine is influenced by the electronic nature of the substituents on the benzene (B151609) ring of the chromone. researchgate.net
The following table summarizes the synthesis of various heterocyclic compounds from 3-acylchromone precursors, illustrating the potential of this compound in this field.
| Nucleophile/Reagent | Resulting Heterocycle | Reaction Type | Reference |
| Hydrazine derivatives | Pyrazoles | Condensation/Cyclization | nih.gov |
| Hydroxylamine | Isoxazoles | 1,4-Addition/Cyclization | researchgate.net |
| Active methylene compounds + Ammonium acetate | Nicotinic acid derivatives | Three-component reaction | researchgate.net |
| Ethylenediamine | Mono- or Bis-adducts | Nucleophilic addition | researchgate.net |
| o-Phenylenediamine | Mono- or Bis-adducts | Nucleophilic addition | researchgate.net |
Utilization of the Trifluoroacetyl Moiety in this compound for Derivatization and Functional Group Interconversion
The trifluoroacetyl group in this compound is a key functional handle that allows for a wide range of derivatizations and functional group interconversions. The strong electron-withdrawing effect of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, making it highly susceptible to nucleophilic attack and a versatile site for chemical modification.
One potential transformation is the reduction of the trifluoroacetyl carbonyl group to a hydroxyl group, which would furnish a chiral center and open avenues for the synthesis of enantiomerically enriched compounds. The resulting trifluoromethyl-substituted alcohol could serve as a precursor for further functionalization, such as etherification or esterification.
The trifluoroacetyl group can also be envisioned to undergo reactions typical of 1,3-dicarbonyl compounds. For instance, it can be converted into various heterocyclic systems through condensation with binucleophiles, as discussed in the previous section. Moreover, the trifluoroacetyl moiety could potentially be cleaved under specific conditions, allowing for the introduction of other functional groups at the 3-position of the chromone ring.
While the trifluoroacetyl group is often utilized as a stable and bioisosteric replacement for other functionalities, its interconversion can lead to novel molecular scaffolds. For example, the conversion of the trifluoroacetyl group into a trifluoromethyl-substituted amine could be achieved through reductive amination of the corresponding ketone. Such transformations would significantly expand the chemical space accessible from this compound.
The table below outlines potential functional group interconversions of the trifluoroacetyl moiety, based on the general reactivity of trifluoromethyl ketones.
| Reagent/Reaction Condition | Resulting Functional Group | Transformation Type |
| Reducing agents (e.g., NaBH₄) | 1-Hydroxy-2,2,2-trifluoroethyl | Reduction |
| Amines/Reducing agents | 1-Amino-2,2,2-trifluoroethyl | Reductive Amination |
| Strong base/hydrolysis | Carboxylic acid (via haloform reaction) | Cleavage/Oxidation |
| Wittig reagents | Trifluoromethyl-substituted alkene | Olefination |
Development of Novel Reagents and Catalysts Based on this compound Scaffolds
The chromone framework is recognized as a "privileged scaffold" in medicinal chemistry and has also found applications in the development of novel reagents and catalysts. researchgate.net The rigid structure of the chromone core, combined with the electronic properties imparted by the trifluoroacetyl group, makes this compound an attractive candidate for the design of new catalytic systems.
The carbonyl groups of the chromone and the trifluoroacetyl moiety can act as coordination sites for metal ions, suggesting the potential for developing novel metal-based catalysts. By introducing appropriate coordinating groups elsewhere on the chromone scaffold, it may be possible to create chiral ligands for asymmetric catalysis. The electron-withdrawing trifluoroacetyl group could modulate the electronic properties of the metal center, thereby influencing the catalytic activity and selectivity.
Furthermore, the chromone scaffold itself can be incorporated into larger molecular architectures to create organocatalysts. For instance, by functionalizing the chromone ring with amine or phosphine (B1218219) moieties, it may be possible to develop new classes of catalysts for various organic transformations. The inherent properties of the chromone system could play a crucial role in the stereochemical outcome of the catalyzed reactions.
While the direct application of this compound as a reagent or catalyst is not yet extensively documented, its structural features suggest significant potential in this area. The development of synthetic strategies to functionalize the chromone ring of this molecule will be key to unlocking its full potential in catalysis.
Stereoselective Transformations and Chiral Auxiliary Applications of this compound
Asymmetric synthesis is a cornerstone of modern organic chemistry, and the development of stereoselective transformations involving chromone derivatives is an active area of research. While specific examples involving this compound are limited, the general reactivity of the chromone scaffold provides insights into its potential in asymmetric synthesis.
One promising avenue is the enantioselective reduction of the C2-C3 double bond of the chromone ring to generate chiral chromanones. Asymmetric hydrogenation of chromones has been achieved with high enantioselectivity using chiral transition metal catalysts. nih.gov The presence of the trifluoroacetyl group at the 3-position could influence the stereochemical outcome of such reductions, potentially leading to the synthesis of novel chiral building blocks.
Furthermore, this compound could potentially serve as a chiral auxiliary. wikipedia.orgsigmaaldrich.com By temporarily incorporating this molecule into a substrate, its inherent chirality (if resolved into enantiomers) or its ability to induce chirality could be used to control the stereochemistry of subsequent reactions. After the desired transformation, the auxiliary could be cleaved and recovered. The rigid chromone backbone and the well-defined spatial arrangement of the trifluoroacetyl group are desirable features for a chiral auxiliary.
The trifluoroacetyl group itself can be a site for stereoselective reactions. For example, the asymmetric reduction of the trifluoroacetyl carbonyl would yield a chiral trifluoromethyl-substituted alcohol. This transformation could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.
The following table summarizes potential stereoselective transformations involving the this compound scaffold.
| Transformation | Type of Stereocontrol | Potential Method |
| Reduction of C2-C3 double bond | Enantioselective | Asymmetric hydrogenation |
| Reduction of trifluoroacetyl carbonyl | Enantioselective | Chiral reducing agents, Asymmetric hydrogenation |
| Conjugate addition to the chromone ring | Diastereoselective/Enantioselective | Chiral catalysts |
| Use as a chiral auxiliary | Diastereoselective | Temporary incorporation into a substrate |
Applications in Multi-Component Reactions for Complex Molecule Synthesis
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. tcichemicals.comorganic-chemistry.orgorganic-chemistry.org The high atom economy and operational simplicity of MCRs make them highly attractive for the rapid generation of molecular diversity. 3-Acylchromones, including this compound, are excellent substrates for MCRs due to their multiple reactive sites.
A notable example is the one-pot, three-component reaction of 3-(polyfluoroacyl)chromones with active methylene compounds and ammonium acetate to afford nicotinic acid derivatives. researchgate.net This reaction demonstrates the ability of the chromone derivative to participate in a cascade of reactions involving ring-opening and subsequent cyclization to form a new heterocyclic ring.
Closely related 3-formylchromones have been shown to participate in multi-component cascade reactions with ethyl 2-(pyridin-2-yl)acetate derivatives and amidine hydrochlorides to produce highly functionalized bipyrimidine derivatives. rsc.org This highlights the potential of the 3-carbonyl-substituted chromone scaffold to act as a versatile building block in the synthesis of complex heterocyclic systems via MCRs. The trifluoroacetyl group in this compound is expected to exhibit similar reactivity, allowing for its use in analogous MCRs to generate novel trifluoromethyl-containing heterocycles.
The ability of this compound to undergo such transformations makes it a valuable tool for combinatorial chemistry and the discovery of new bioactive compounds. The trifluoromethyl group can impart unique pharmacological properties, and its incorporation into complex molecules through MCRs is a highly efficient strategy.
| Reactants | Product Class | Reaction Type | Reference |
| 3-(Polyfluoroacyl)chromones, active methylene compounds, ammonium acetate | Nicotinic acid derivatives | Three-component reaction | researchgate.net |
| 3-Formylchromones, ethyl 2-(pyridin-2-yl)acetates, amidine hydrochlorides | Bipyrimidine derivatives | Multi-component cascade reaction | rsc.org |
Exploration of 3 2,2,2 Trifluoroacetyl Chromen 4 One in Materials Science and Analytical Chemistry
Integration of 3-(2,2,2-Trifluoroacetyl)chromen-4-one into Polymer Architectures and Macromolecular Design
The incorporation of fluorinated moieties like the trifluoroacetyl group into polymer structures is a well-established strategy to impart unique properties such as enhanced thermal stability, chemical resistance, and specific optical characteristics. While direct polymerization of this compound is not extensively documented, its potential as a functional monomer or a pendant group in macromolecular design is significant.
The presence of the reactive trifluoroacetyl group allows for various chemical modifications, enabling its integration into polymer backbones or as side chains through different polymerization techniques. For instance, derivatives of this compound could be functionalized with polymerizable groups like vinyl or acrylate (B77674) moieties. Subsequent free-radical polymerization or controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could then be employed to synthesize polymers with tailored architectures.
The integration of the this compound scaffold can lead to the development of specialty polymers with advanced properties. For example, the chromone (B188151) unit can introduce photo-responsive behavior, while the trifluoromethyl group can enhance the polymer's solubility in specific organic solvents and contribute to its thermal and oxidative stability.
Table 1: Potential Polymerization Strategies for this compound Derivatives
| Polymerization Technique | Monomer Functionalization | Potential Polymer Architecture |
|---|---|---|
| Free-Radical Polymerization | Addition of a vinyl or acrylate group | Linear or branched homopolymers and copolymers |
| ATRP | Introduction of an ATRP initiator | Well-defined block copolymers, star polymers |
| RAFT | Attachment of a RAFT agent | Polymers with controlled molecular weight and narrow polydispersity |
Luminescent and Optoelectronic Properties of this compound Derivatives for Device Applications
Chromone derivatives are known for their fluorescent properties, and the introduction of a trifluoroacetyl group at the 3-position can significantly modulate these characteristics. The strong electron-withdrawing nature of the CF3CO- group can lead to a bathochromic (red) shift in the absorption and emission spectra due to an intramolecular charge transfer (ICT) mechanism. This tunability of the photophysical properties is highly desirable for applications in optoelectronic devices.
Research into the photophysical properties of related coumarin (B35378) and chromone derivatives has shown that strategic placement of electron-donating and electron-withdrawing groups can fine-tune the emission color and quantum yield. For instance, the introduction of a diethylamino group at the 7-position of the chromone ring, in conjunction with the trifluoroacetyl group at the 3-position, can create a push-pull system that enhances the ICT character and results in strong fluorescence.
Table 2: Anticipated Photophysical Properties of Substituted this compound Derivatives
| Substituent at 7-position | Expected Emission Color | Potential Application |
|---|---|---|
| -H | Blue-Green | General fluorescence applications |
| -OCH3 (Methoxy) | Green | OLED emitters, fluorescent probes |
Chemo- and Biosensor Development Utilizing this compound Scaffolds (focused on detection principles and materials science aspects)
The this compound scaffold is a promising platform for the design of chemo- and biosensors. The detection principle often relies on the modulation of the compound's fluorescence or color upon interaction with a specific analyte. The trifluoroacetyl group can act as a binding site or can influence the electronic properties of a nearby receptor unit.
For example, the carbonyl oxygen of the trifluoroacetyl group can act as a hydrogen bond acceptor, enabling the detection of analytes that can donate hydrogen bonds. Alternatively, the trifluoroacetyl group can be chemically modified to introduce specific recognition moieties for ions or biomolecules. Upon binding of the target analyte, a change in the ICT process within the molecule can lead to a detectable optical signal, such as fluorescence quenching or enhancement, or a color change. rsc.orgnih.gov
From a materials science perspective, these sensor molecules can be immobilized on solid supports, such as glass slides, polymer films, or nanoparticles, to create reusable and portable sensor devices. The incorporation of the trifluoroacetyl group can also enhance the photostability of the sensor, which is a crucial factor for long-term monitoring applications.
Self-Assembly and Supramolecular Chemistry of this compound Derivatives
The ability of molecules to self-assemble into well-defined supramolecular architectures is a cornerstone of modern materials science. The structure of this compound and its derivatives offers several features that can drive self-assembly processes. These include the potential for hydrogen bonding, π-π stacking interactions, and halogen bonding.
The crystal structure of a related compound, 7-(diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one, reveals the presence of intermolecular hydrogen bonds and π-π stacking interactions that stabilize the crystal lattice. researchgate.net Similarly, the oxygen atoms of the chromone ring and the trifluoroacetyl group in this compound can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking.
The fluorine atoms of the trifluoroacetyl group can also engage in non-covalent interactions, such as halogen bonding and C-H···F interactions, which can play a significant role in directing the self-assembly process. By systematically modifying the substituents on the chromone ring, it is possible to control the intermolecular interactions and engineer the formation of specific supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.govnih.gov
Applications in Advanced Separation Techniques (e.g., as stationary phases or derivatization agents)
In the field of analytical chemistry, this compound and its derivatives have potential applications in advanced separation techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The trifluoroacetyl group is a well-known derivatizing agent used to enhance the volatility and detectability of polar compounds in GC. sigmaaldrich.com Similarly, derivatives of this compound could be developed as novel derivatizing agents for HPLC with fluorescence detection. The reaction of such an agent with an analyte containing, for example, an amine or hydroxyl group would yield a fluorescently tagged product that can be easily detected at low concentrations.
Furthermore, the chromone scaffold could be chemically bonded to a solid support, such as silica (B1680970) gel, to create a novel stationary phase for HPLC. The unique chemical properties of the this compound moiety, including its aromaticity, polarity, and potential for hydrogen bonding, could lead to unique separation selectivities for a variety of analytes. The trifluoroacetyl group, in particular, could impart a strong dipole moment to the stationary phase, which could be beneficial for the separation of polar compounds. Additionally, chiral derivatives could be synthesized and used as chiral stationary phases for the separation of enantiomers. researchgate.netmdpi.com
Biological and Mechanistic Studies of 3 2,2,2 Trifluoroacetyl Chromen 4 One at the Molecular and Cellular Level Non Clinical Focus
Enzyme Inhibition and Modulation Studies (in vitro, non-human enzymes)
There are no specific studies in the available scientific literature that investigate the inhibitory or modulatory effects of 3-(2,2,2-Trifluoroacetyl)chromen-4-one on any non-human enzymes in vitro. While fluorinated ketones can be potent enzyme inhibitors, no data has been published to characterize the interaction of this specific compound with any particular enzyme.
Receptor Binding and Ligand Interaction Studies (in vitro, isolated proteins)
No in vitro receptor binding or ligand interaction studies for this compound with isolated proteins have been reported in the scientific literature. The affinity, selectivity, and nature of its binding to any specific receptor or protein target remain uncharacterized.
Interaction with Nucleic Acids and Proteins (in vitro biophysical characterization)
There is no published research on the in vitro biophysical characterization of the interaction between this compound and nucleic acids (DNA or RNA) or proteins. The potential for this compound to bind to, intercalate with, or otherwise interact with these macromolecules has not been explored.
Cellular Uptake and Subcellular Localization Studies (in vitro, non-human cell lines)
No studies have been published that detail the cellular uptake or subcellular localization of this compound in any non-human cell lines. The mechanisms by which this compound might enter cells and its distribution within cellular compartments are unknown.
Structure-Activity Relationship (SAR) Studies for Molecular Targets (focused on binding mechanisms, not therapeutic efficacy)
While structure-activity relationship (SAR) studies have been conducted for various other chromone (B188151) derivatives to understand their binding to different molecular targets, no such studies have been published specifically for this compound. The contribution of the 3-(2,2,2-trifluoroacetyl) group to the binding affinity and mechanism for any molecular target has not been systematically investigated.
Development of Fluorescent Probes and Chemical Tools Based on this compound for Fundamental Biological Research
There is no evidence in the scientific literature of this compound being used as a scaffold or starting material for the development of fluorescent probes or other chemical tools for fundamental biological research.
Future Directions and Emerging Research Avenues for 3 2,2,2 Trifluoroacetyl Chromen 4 One
Synergistic Applications of 3-(2,2,2-Trifluoroacetyl)chromen-4-one in Hybrid Chemical Systems
The creation of hybrid molecules, which integrate two or more distinct pharmacophores or functional moieties, is a leading strategy in the development of novel chemical entities. This compound is an exceptional candidate for this approach due to its capacity to react with a wide range of binucleophilic reagents, leading to the construction of complex, fused heterocyclic systems. ekb.egmdpi.com
Future research is focused on leveraging this reactivity to synthesize hybrid structures with synergistic properties. For instance, by reacting this compound with molecules possessing known functionalities (e.g., furanones, pyrazoles, or imidazoles), it is possible to create entirely new molecular frameworks. mdpi.comrsc.orgresearchgate.net These hybrid compounds merge the chemical properties of the chromone (B188151) core with those of the integrated heterocycle, potentially leading to materials with unique photophysical characteristics or novel catalytic activities.
A key reaction pathway involves the nucleophilic attack on the electrophilic centers of the chromone system, often leading to a ring-opening and subsequent recyclization sequence to form new heterocyclic rings. researchgate.net The reaction of 3-(trifluoroacetyl)chromones with diamines, for example, can yield either mono- or bis-adducts depending on the reaction conditions and the substituents on the chromone's benzene (B151609) ring. researchgate.net This tunable reactivity allows for the controlled synthesis of diverse hybrid structures. Multi-component reactions (MCRs) further expand these possibilities, enabling the one-pot synthesis of highly functionalized and complex molecules from three or more starting materials, which is an efficient strategy for generating libraries of novel hybrid compounds. rsc.orgrsc.orgresearchgate.net
| Reagent Type | Resulting Hybrid System | Potential Application Area |
| Diamines | Chroman-4-one adducts, N,N'-bis[chroman-4-ones] researchgate.net | Ligand design, material science |
| Hydroxylamine (B1172632) | Chromeno[3,4-d]isoxazol-4-ols, 3-cyano-2-(polyfluoroalkyl)chromones researchgate.net | Synthesis of novel functional materials |
| Active Methylene (B1212753) Compounds & Ammonium (B1175870) Acetate (B1210297) | Nicotinic acid derivatives researchgate.net | Agrochemicals, functional polymers |
| Furan-2(3H)-ones | (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones mdpi.com | Photonic materials, molecular sensors |
Rational Design and Synthesis of Advanced Analogues with Tuned Reactivity or Desired Properties
Incorporating various substituents (both electron-donating and electron-withdrawing) onto the benzene ring of the chromone skeleton is a primary strategy. nih.gov These modifications can significantly influence the electrophilicity of the pyrone ring and the trifluoroacetyl group, thereby altering the molecule's reaction pathways with nucleophiles. researchgate.net For example, the synthesis of novel fluorinated styryl chromones and isoflavone (B191592) analogs has demonstrated how modifications can lead to compounds with distinct structural and electronic properties. niscpr.res.innih.gov
The synthesis of these advanced analogues often employs multi-step reaction sequences, such as the Baker–Venkataraman rearrangement and Allan–Robinson reaction, to construct the desired chromone core before introducing the trifluoroacetyl group or other functionalities. nih.gov The development of efficient, high-yield synthetic protocols is crucial for accessing these complex molecules. bhu.ac.in The goal is to move beyond serendipitous discovery and towards a predictable, design-oriented approach for creating next-generation materials and catalysts based on the trifluoroacetyl-chromone scaffold. rsc.org
| Synthetic Strategy | Type of Analogue Produced | Key Feature/Property |
| Baker–Venkataraman Rearrangement | Fluorinated Isoflavone Analogues nih.gov | Altered steric and electronic profile |
| Claisen-Schmidt Condensation | Thiophene-containing Chromones connectjournals.com | Integration of additional heterocyclic units |
| Trifluoroacetylation of 2-methylchromones | 2-(3,3,3-trifluoroacetonyl) chromones researchgate.net | Modified reactive side chain |
| Click Reaction | 1,2,3-triazole-chromenone carboxamides nih.gov | Introduction of triazole moiety for specific binding |
Application of Artificial Intelligence and Machine Learning Models for Predicting Reactivity and Novel Applications of this compound
For a molecule with multiple reactive sites like this compound, ML models can be trained on large datasets of known reactions to predict regioselectivity and stereoselectivity under various conditions. researchgate.net By analyzing molecular fingerprints and descriptors, these models can identify subtle electronic and steric factors that govern reaction pathways, helping chemists to design more efficient and selective syntheses. dartmouth.edu For instance, AI can help predict where a molecule is most likely to react and how that reaction site might change with different reagents or catalysts. appliedclinicaltrialsonline.com
Furthermore, computational methods such as Density Functional Theory (DFT) are used to investigate the molecular geometries, electronic properties, and vibrational spectra of chromone derivatives. d-nb.infodntb.gov.uamdpi.com These theoretical studies provide fundamental insights into the molecule's reactivity. dntb.gov.ua When combined with ML, this approach can accelerate the discovery of new applications. For example, by predicting properties like the HOMO-LUMO gap, it is possible to screen virtual libraries of this compound analogues for potential use in electronics or as photosensitizers, without the need for laborious laboratory synthesis and testing. nih.govresearchgate.net
| Computational Tool | Application | Predicted Outcome/Insight |
| Machine Learning (ML) | Reaction Outcome Prediction appliedclinicaltrialsonline.comresearchgate.net | Reaction yield, regioselectivity, optimal conditions |
| Density Functional Theory (DFT) | Electronic Structure Analysis d-nb.infodntb.gov.ua | Molecular geometry, HOMO-LUMO gap, reactivity indices |
| AI-driven Screening | Novel Application Discovery nih.gov | Identification of candidates for materials science, catalysis |
| In Silico ADMET Prediction | Property Profiling nih.govresearchgate.net | Absorption, Distribution, Metabolism, Excretion, Toxicity profiles |
Exploration of this compound in Emerging Green Chemical Technologies
The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are becoming central to modern chemical synthesis. acs.org Research into this compound is increasingly aligned with these principles, focusing on developing more sustainable synthetic methodologies.
Key areas of exploration include:
Multi-component Reactions (MCRs): As previously mentioned, MCRs are inherently green as they combine several reaction steps into a single, efficient operation. This reduces solvent usage, energy consumption, and purification steps, leading to a higher atom economy and a lower E-factor (mass of waste per mass of product). rsc.orgresearchgate.net The use of this compound in MCRs to build complex heterocyclic structures is a prime example of this green approach. researchgate.net
Solvent-Free and Aqueous Conditions: Efforts are being made to move away from traditional volatile organic solvents. Reactions are being designed to proceed under solvent-free conditions or in greener solvents like water or polyethylene (B3416737) glycol (PEG). bhu.ac.insharif.edu This significantly reduces the environmental footprint of the synthesis. scienceopen.com
Recyclable Catalysts: The use of reusable catalysts, such as superparamagnetic nanocatalysts, can make synthetic processes more sustainable. sharif.edu Developing catalytic systems for reactions involving this compound that allow for easy separation and reuse of the catalyst is a significant goal.
These green methodologies not only make the synthesis of this compound derivatives more environmentally benign but also often lead to higher yields and simpler work-up procedures, making them economically attractive as well. bhu.ac.inmdpi.com
Interdisciplinary Research Integrating this compound with Nanoscience and Advanced Biotechnology (excluding clinical applications)
The unique properties of this compound and its derivatives make them attractive candidates for integration into interdisciplinary fields like nanoscience and biotechnology. While clinical applications are a major driver for chromone research, there is growing interest in non-therapeutic applications.
In nanoscience, the chromone scaffold can be used to develop novel functional materials. For example, chromone derivatives can be incorporated into polymers or attached to nanoparticles to create fluorescent probes or sensors. The trifluoromethyl group can enhance properties such as photostability and lipophilicity, which are advantageous in these applications. The synthesis of chromenes using nanocatalysts demonstrates a direct link between this area of chemistry and nanoscience, opening the door for the creation of hybrid nanomaterials with tailored catalytic or optical properties. sharif.edu
In biotechnology, this compound derivatives can serve as molecular tools. Their ability to form stable, complex heterocyclic structures could be exploited to design specific enzyme inhibitors for research purposes (e.g., studying metabolic pathways) or as fluorescent tags for biomolecule imaging. The reactivity of the trifluoroacetyl group can be harnessed for covalent labeling of proteins or other biomolecules. researchgate.net The development of chromone-based compounds as ligands for specific biological receptors, outside the context of human therapy, could also find use in diagnostics or fundamental biological research. nih.gov
This interdisciplinary approach promises to unlock new functionalities for this compound, expanding its utility far beyond traditional organic synthesis into the realms of advanced materials and biotechnological research tools.
Conclusion and Research Outlook for 3 2,2,2 Trifluoroacetyl Chromen 4 One
Synthesis of Key Findings and Contributions in the Research of 3-(2,2,2-Trifluoroacetyl)chromen-4-one
Research into this compound has established it as a highly reactive and versatile synthetic intermediate. The primary contributions stem from the elucidation of its chemical reactivity and its utility as a building block for more complex trifluoromethyl-containing heterocyclic systems.
A pivotal finding is the compound's multicentric electrophilicity. The structure of this compound features three distinct electrophilic centers: the C2 and C4 positions of the pyranone ring and the carbonyl carbon of the trifluoroacetyl group. researchgate.net This electronic characteristic makes the molecule a prime substrate for reactions with various nucleophiles, particularly diamines. researchgate.net
Key findings regarding its reactivity are summarized below:
Reactions with Diamines: Studies have shown that the reaction of 3-(trifluoroacetyl)chromones with diamines like ethylenediamine (B42938) and o-phenylenediamine (B120857) is highly dependent on reaction conditions and the nature of substituents on the chromone's benzene (B151609) ring. researchgate.net For instance, electron-donating groups on the benzene ring tend to yield mono-adducts, whereas unsubstituted or electron-withdrawing group-substituted chromones can form bis-adducts. researchgate.net
Mechanism of Reaction: The reaction with amines typically proceeds through a nucleophilic 1,4-addition (Michael addition) to the C2 position, which is often followed by the opening of the pyrone ring. researchgate.net The trifluoromethyl group plays a crucial role in stabilizing the resulting cyclic hemi-ketal form, influencing the final product structure. researchgate.net
Synthetic Utility: The predictable, albeit tunable, reactivity of this compound makes it an important precursor for a wide variety of novel RF-containing heterocycles. researchgate.netresearchgate.net This has been a significant contribution, as the incorporation of trifluoromethyl groups is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and biological activity. researchgate.netresearchgate.net
The synthesis of 3-(polyhaloacyl)chromones, including the trifluoroacetyl derivative, has been achieved through methods such as the reaction of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones with diethoxymethyl acetate (B1210297). researchgate.net These synthetic advancements have made the target compound more accessible for further reactivity and application studies.
| Reactant | Reaction Condition | Product Type | Influence of Substituents | Reference |
| Ethylenediamine | Mild conditions (Methanol, -10 °C) | Mono- or Bis-adducts | Electron-donating groups favor mono-adducts | researchgate.net |
| o-Phenylenediamine | Mild conditions | Mono- or Bis-adducts | Reactivity influenced by benzene ring substituents | researchgate.net |
| Aliphatic/Aromatic Amines | General | Aminomethylene-2-hydroxy-2-RF-chromanones | Proceeds via pyrone ring-opening | researchgate.net |
Remaining Challenges and Open Questions in the Field
Despite the progress made, several challenges and unanswered questions remain in the study of this compound. These challenges primarily relate to synthetic efficiency, a complete understanding of its reaction scope, and a thorough evaluation of its potential applications.
Synthetic Methodologies: While synthetic routes exist, the development of more efficient, high-yield, and scalable methods for the synthesis of this compound remains a key challenge. Current methods can have limitations, and broader access to this building block is essential for its full exploitation.
Control of Reactivity: The compound's multiple reactive sites present a challenge in controlling selectivity. While some substituent effects have been noted, a comprehensive understanding of how to direct reactions towards a specific electrophilic center is still needed. Developing catalytic systems or reaction conditions that can precisely control the reaction pathway (e.g., C2 vs. C4 addition) is an open area for research.
Exploration of Reaction Scope: The reactivity of this compound has been primarily explored with nitrogen-based nucleophiles. researchgate.netresearchgate.net Its reactions with a wider array of carbon, oxygen, and sulfur nucleophiles are largely uninvestigated. A systematic exploration of its reaction scope would significantly expand its utility as a synthetic intermediate.
Biological Profiling: There is a notable lack of comprehensive biological data for this compound itself. The broader class of chromones is known for a wide range of biological activities, including antitubercular and anti-trypanosomal properties. nih.govnih.gov However, extensive screening of this specific fluorinated derivative against various biological targets is yet to be performed.
Prospective Impact and Future Research Trajectories for this compound Studies
The potential impact of this compound spans medicinal chemistry, materials science, and synthetic organic chemistry. Future research is expected to focus on leveraging its unique properties to address challenges in these areas.
Medicinal Chemistry and Drug Discovery: The most significant prospective impact lies in its use as a scaffold for the development of new therapeutic agents. The combination of the "privileged" chromone (B188151) structure with the beneficial properties of the trifluoromethyl group makes it a highly attractive starting point for drug design. ijrpc.com Future research should involve:
Systematic Biological Screening: Evaluating the compound and its derivatives for a range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Lead Optimization: Using the compound as a template for structure-activity relationship (SAR) studies to develop potent and selective inhibitors for specific biological targets. The reactivity of the trifluoroacetyl group can be exploited to generate diverse libraries of compounds for screening. nih.gov
Materials Science: Inspired by related fluorinated coumarins, there is potential for this compound derivatives to be used in materials science. researchgate.net A derivative, 7-(diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one, has been identified as a strong fluorescent dye with potential applications as a chemical sensor, bio-marker, or in solar cells. researchgate.net Future work could explore:
Development of Fluorescent Probes: Synthesizing derivatives and studying their photophysical properties to create novel sensors for ions, molecules, or biological environments.
Organic Electronics: Investigating the electronic properties of polymers or small molecules derived from this chromone for applications in organic light-emitting diodes (OLEDs) or photovoltaics.
Synthetic Methodology: The compound will likely continue to be a valuable tool in synthetic chemistry. Future research trajectories include:
Domino and Multicomponent Reactions: Designing novel one-pot reactions that utilize the multiple electrophilic sites of the molecule to rapidly build molecular complexity.
Asymmetric Catalysis: Developing enantioselective transformations using chiral catalysts to create stereochemically defined products for biological evaluation.
Q & A
Q. What are the standard synthetic routes for preparing 3-(2,2,2-trifluoroacetyl)chromen-4-one derivatives, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The compound can be synthesized via base-catalyzed condensation using ethanol as a solvent, sodium hydroxide as a base, and hydrogen peroxide (30%) as an oxidizing agent. For example, substituted chromen-4-one derivatives are synthesized by reacting fluorophenyl-substituted enones with NaOH/H₂O₂ in ethanol . Optimization involves adjusting molar ratios (e.g., 1:3 substrate-to-base ratio), solvent volume (10–15 mL ethanol), and reaction time (6–12 hours). Monitoring via TLC/HPLC ensures completion.
Q. How can X-ray crystallography be applied to confirm the structural identity of fluorinated chromen-4-one derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for structural validation. For 2-(2-fluorophenyl)-3-hydroxy-4H-chromen-4-one, monoclinic crystals (space group P2₁/c) with unit cell parameters a = 22.3701 Å, b = 6.8836 Å, c = 15.7987 Å, and β = 106.0575° were obtained by slow evaporation of DMF solutions. Data collection at 223 K using MoKα radiation (λ = 0.71073 Å) and refinement with SHELXTL confirm bond lengths/angles and hydrogen bonding networks .
Q. What are the standard protocols for evaluating the antimicrobial activity of trifluoroacetyl-substituted chromen-4-ones?
- Methodological Answer : Antimicrobial assays typically involve agar diffusion or broth microdilution. For example, compounds are tested against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria at concentrations of 10–100 µg/mL. Minimum inhibitory concentration (MIC) values are determined using serial dilutions in nutrient broth, with positive (ciprofloxacin) and negative (DMSO) controls. Zone-of-inhibition measurements (in mm) provide comparative activity profiles .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of trifluoroacetyl groups during chromen-4-one synthesis?
- Methodological Answer : Conflicting reactivity (e.g., unexpected byproducts) may arise from the electrophilic nature of the trifluoroacetyl group. Mechanistic insights can be gained via:
- Spectroscopic monitoring : FT-IR and ¹⁹F NMR track intermediate formation (e.g., enolates or α,β-unsaturated ketones).
- Computational modeling : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) identify transition states and activation energies for key steps like cyclization .
- Isolation of intermediates : Quenching reactions at timed intervals and characterizing intermediates via LC-MS or GC-MS .
Q. What computational strategies validate the biological targets of trifluoroacetyl-chromen-4-ones in antimicrobial studies?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to predict binding affinities to bacterial targets like DNA gyrase or dihydrofolate reductase. Docking studies with 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one show hydrogen bonding with Thr165 and hydrophobic interactions with Val167 in S. aureus gyrase, aligning with experimental MIC data .
Q. How can researchers address discrepancies in fluorescence properties of chromen-4-one derivatives for sensing applications?
- Methodological Answer : Contradictory fluorescence data (e.g., quantum yield variations) may stem from solvent polarity, substituent effects, or aggregation. Resolve via:
- Solvatochromic studies : Measure emission spectra in solvents of varying polarity (e.g., hexane to DMSO).
- Time-resolved fluorescence : Determine excited-state lifetimes (e.g., 3-hydroxybenzo[g]chromones show polarity-sensitive decay kinetics) .
- Crystallographic analysis : Correlate solid-state packing (e.g., π-π stacking) with emission quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
